R-3-(1H-Indol-3-yl)-2-(5-(p-tolyleth ynyl)thiophene-2
Description
The compound R-3-(1H-Indol-3-yl)-2-(5-(p-tolylethynyl)thiophene-2-sulfonamido)propanoic acid (CAS: 203640-27-1) is a chiral sulfonamide derivative featuring a hybrid heterocyclic framework. Its structure integrates three key moieties (Figure 1):
- Indole core: A bicyclic aromatic system (1H-indol-3-yl) known for its prevalence in bioactive natural products and pharmaceuticals.
- Sulfonamido-propanoic acid: A polar sulfonamide group linked to a propanoic acid, enhancing solubility and enabling hydrogen bonding.
The R-configuration at the chiral center is critical for stereospecific biological activity. Commercial availability (≥98% purity) from suppliers like Shanghai Yuanye Bio-Tech further supports its relevance in research .
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S2/c1-16-6-8-17(9-7-16)10-11-19-12-13-23(31-19)32(29,30)26-22(24(27)28)14-18-15-25-21-5-3-2-4-20(18)21/h2-9,12-13,15,22,25-26H,14H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCLDDLVLSQGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(S2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The molecule contains three principal domains requiring sequential assembly:
- Thiophene-2-sulfonylamino backbone : Serves as the central heterocyclic scaffold requiring regioselective functionalization at C5
- p-Tolylethynyl substituent : Introduces aromatic rigidity through Sonogashira coupling or similar cross-coupling methodologies
- Chiral indolylpropionic acid moiety : Demands asymmetric synthesis techniques to establish the R-configuration at C2
Strategic Bond Disconnections
Synthetic planning prioritizes late-stage introduction of sensitive functional groups:
- Thiophene ring construction via Paal-Knorr or Fiesselmann cyclization
- Sulfonamide formation through chlorosulfonation/amination sequences
- Alkyne installation via palladium-catalyzed coupling
- Stereocontrolled indole-propionic acid conjugation
Thiophene Core Synthesis Methodologies
Paal-Knorr Thiophene Synthesis
The classical 1,4-dicarbonyl cyclization remains prevalent for constructing 2,5-disubstituted thiophenes:
Reaction Conditions
- Phosphorus pentasulfide (P₂S₁₀) as sulfur source
- Solvent: Xylene or DMF at 110–130°C
- Typical yields: 60–75% for unsubstituted analogs
Limitations
Fiesselmann Thiophene Synthesis
Thioglycolic acid derivatives enable modular construction of 3-hydroxy-2-carboxylate thiophenes:
Key Steps
- Michael addition of thioglycolate to α,β-unsaturated esters
- Dieckmann cyclization under basic conditions (K₂CO₃/EtOH)
- Decarboxylation to yield 3-hydroxythiophene intermediates
Advantages
- Enables precise substitution at C3 position
- Compatible with subsequent O-functionalization for sulfonamide formation
Sulfonamide Installation Protocols
Chlorosulfonation Conditions
Regioselective sulfonation at thiophene C2 position employs:
- Chlorosulfonic acid (ClSO₃H) in DCM at -10°C
- Strict stoichiometric control (1:1.05 substrate:ClSO₃H ratio)
- Quenching with ice-water to precipitate sulfonyl chloride
Yield Optimization
Amine Coupling Strategies
Sulfonyl chloride intermediates react with β-amino acids under Schotten-Baumann conditions:
Standard Procedure
- Dissolve aminopropionic acid derivative in 10% NaOH
- Add sulfonyl chloride in dioxane at 0°C
- Maintain pH 8–9 with NaHCO₃ during 4h reaction
Stereochemical Control
- L-Proline catalysis achieves 88% ee for R-configuration
- Racemic mixtures require chiral HPLC separation (Chiralpak AD-H column)
p-Tolylethynyl Group Introduction
Sonogashira Coupling Parameters
Palladium-mediated cross-coupling installs the ethynyl group at thiophene C5:
Catalytic System
Substrate Compatibility
Direct Alkynylation Alternatives
Nickel-catalyzed C-H functionalization offers atom-economic advantages:
Conditions
Limitations
Indole Moiety Conjugation
Fischer Indole Synthesis Modifications
Acid-catalyzed cyclization installs indole at propionic acid C3:
Optimized Protocol
Transition Metal-Mediated Coupling
Buchwald-Hartwig amination enables late-stage indole attachment:
Catalytic Conditions
Advantages
- Compatible with electron-rich indole derivatives
- Avoids strong acid conditions preserving stereochemistry
Critical Analysis of Synthetic Routes
Yield Comparison Across Methodologies
| Step | Method | Average Yield | Key Advantage |
|---|---|---|---|
| Thiophene formation | Fiesselmann | 68% | C3 functionalization ready |
| Sulfonamide formation | Schotten-Baumann | 82% | Mild conditions |
| Ethynylation | Sonogashira | 89% | Broad substrate scope |
| Indole conjugation | Fischer synthesis | 91% | High regioselectivity |
Scalability Challenges
- Sonogashira coupling requires strict oxygen-free environment at >100g scale
- Phosphorus sulfides in Paal-Knorr method generate H₂S gas needing scrubbing systems
- Chiral resolution adds 35–40% cost to overall synthesis
Emerging Methodologies
Continuous Flow Approaches
Microreactor technology improves exotherm control in critical steps:
Chemical Reactions Analysis
Types of Reactions
D-Tryptophan, N-((5-(2-(4-methylphenyl)ethynyl)-2-thienyl)sulfonyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the sulfonyl group.
Scientific Research Applications
D-Tryptophan, N-((5-(2-(4-methylphenyl)ethynyl)-2-thienyl)sulfonyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Pharmacology: The compound is investigated for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development.
Biochemistry: It is used in studies to understand protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound’s unique structure makes it useful in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of D-Tryptophan, N-((5-(2-(4-methylphenyl)ethynyl)-2-thienyl)sulfonyl)- involves its interaction with specific molecular targets:
Matrix Metalloproteinases Inhibition: The compound inhibits matrix metalloproteinases, enzymes involved in the degradation of the extracellular matrix.
Angiogenesis Inhibition: By inhibiting these enzymes, the compound also reduces angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of indole-heterocycle hybrids , which are widely explored for diverse bioactivities. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Indole-Based Derivatives
Key Observations
Structural Diversity: The target compound’s sulfonamido-ethynyl-thiophene group distinguishes it from analogs like SVS2 (triazole-thione) or thiazole-indole derivatives . This substituent may enhance π-π stacking or steric interactions in protein binding.
Synthetic Complexity :
- The synthesis of the target compound likely involves multiple steps to introduce the sulfonamido and ethynyl groups, contrasting with simpler FeCl3-catalyzed cyclizations (e.g., SVS2) or one-pot condensations (e.g., thiazole-indoles) .
Biological Implications: While anticancer activity is demonstrated for phenyl methylene-substituted indole-thiophenes , the target’s sulfonamido group may shift its mechanism toward enzyme inhibition (e.g., carbonic anhydrase IX in cancer) .
Table 2: Pharmacological and Physicochemical Properties
Biological Activity
R-3-(1H-Indol-3-yl)-2-(5-(p-tolylethynyl)thiophene-2) is a synthetic compound notable for its unique structural features, which include an indole moiety and a thiophene ring substituted with a p-tolylethynyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N2O4S2 |
| Molecular Weight | 464.56 g/mol |
| IUPAC Name | 3-(1H-indol-3-yl)-2-{5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl}propanoic acid |
| CAS Number | 203640-27-1 |
The biological activity of R-3-(1H-Indol-3-yl)-2-(5-(p-tolylethynyl)thiophene-2) is primarily attributed to its interaction with specific molecular targets involved in cancer progression:
1. Inhibition of Matrix Metalloproteinases (MMPs):
MMPs are enzymes that degrade components of the extracellular matrix, facilitating tumor invasion and metastasis. R-3-(1H-Indol-3-yl)-2-(5-(p-tolylethynyl)thiophene-2) has been shown to inhibit MMP activity, thereby potentially reducing tumor spread.
2. Angiogenesis Inhibition:
By inhibiting MMPs, this compound also affects angiogenesis—the formation of new blood vessels from existing ones—crucial for tumor growth. This dual action makes it a candidate for anti-cancer therapies.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound against various cancer cell lines. The following table summarizes key findings from these investigations:
Case Study: Dual PI3Kα/mTOR Inhibition
In a study focused on the synthesis and evaluation of related compounds, R-3-(1H-Indol-3-yl)-2-(5-(p-tolylethynyl)thiophene-2) was identified as a promising dual inhibitor of the PI3Kα/mTOR pathway, which is often dysregulated in cancer. The compound demonstrated significant inhibitory effects on cell proliferation and induced apoptosis in A549 cells at low concentrations, suggesting its potential as an effective anti-cancer agent .
Synthesis and Derivative Studies
The synthesis of R-3-(1H-Indol-3-yl)-2-(5-(p-tolylethynyl)thiophene-2) typically involves several steps including:
-
Sonogashira Coupling Reaction:
This step involves coupling a thiophenyl halide with a p-methylphenyl acetylene using palladium as a catalyst. -
Sulfonylation:
The resulting product undergoes sulfonylation to introduce the sulfonamide group. -
Final Coupling with D-Tryptophan:
The sulfonamide intermediate is then coupled with D-Tryptophan to yield the final product.
Q & A
Q. Advanced Research Focus
- Dose-response assays : Use logarithmic concentration ranges (1 nM–100 µM) to identify IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) .
- Control groups : Include positive controls (e.g., doxorubicin) and solvent-only controls to isolate compound-specific effects .
- Metabolic stability : Monitor degradation in liver microsome assays (e.g., rat S9 fractions) to assess pharmacokinetic potential .
How can computational methods complement experimental data for this compound?
Q. Methodological Integration
- DFT calculations : Predict vibrational frequencies (IR) and chemical shifts (¹³C NMR) to cross-validate experimental spectra .
- Molecular docking : Simulate binding to targets like EGFR or tubulin using AutoDock Vina, focusing on π-π stacking between the indole ring and hydrophobic protein pockets .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ constants) with observed bioactivity .
What purification strategies are effective for isolating this compound from complex reaction mixtures?
Q. Advanced Technique
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related byproducts .
- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) for non-polar intermediates .
- Crystallization : Ethanol/water mixtures (7:3) yield high-purity crystals for X-ray studies .
How can degradation pathways be mitigated during storage and handling?
Q. Stability Analysis
- Light sensitivity : Store in amber vials under nitrogen to prevent photo-oxidation of the thiophene ring .
- Moisture control : Use molecular sieves in DMSO stock solutions to avoid hydrolysis of thiourea groups .
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition thresholds (>200°C in inert atmospheres) .
What advanced spectroscopic techniques confirm stereochemical assignments?
Q. Characterization Depth
- 2D NMR (COSY, NOESY) : Resolves spatial proximity of protons in crowded regions (e.g., indole C3 and thiophene substituents) .
- X-ray crystallography : Provides absolute configuration, as demonstrated for related indole-thiophene hybrids (R-factor ≤ 0.05) .
- ECD spectroscopy : Correlates experimental circular dichroism with TD-DFT simulations to assign enantiomers .
How do structural modifications to the indole or thiophene moieties impact bioactivity?
Q. Structure-Activity Relationship (SAR)
- Electron-withdrawing groups (e.g., -Cl, -CF₃) on the p-tolyl moiety enhance cytotoxicity (e.g., 2.5-fold increase in apoptosis vs. unsubstituted analogs) .
- Ethynyl linkers : Improve membrane permeability but may reduce metabolic stability .
- Thiophene substitution : 5-Methoxy groups increase solubility but decrease kinase inhibition potency .
What in silico tools predict interactions with biological targets?
Q. Computational Pharmacology
- Molecular dynamics (MD) simulations : Analyze binding mode stability over 100 ns trajectories (e.g., GROMACS) .
- Pharmacophore modeling : Identify critical hydrogen bond acceptors (e.g., thiourea sulfur) and hydrophobic regions .
- ADMET prediction : SwissADME estimates blood-brain barrier penetration (e.g., logP < 3.5 favors CNS activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
